molecular formula ClLi<br>LiCl B052723 Lithium chloride CAS No. 7447-41-8

Lithium chloride

Cat. No. B052723
Key on ui cas rn: 7447-41-8
M. Wt: 42.4 g/mol
InChI Key: KWGKDLIKAYFUFQ-UHFFFAOYSA-M
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Patent
US08637508B2

Procedure details

To a solution of 3-amino-5-(2,2-difluoro-ethyl)-6H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid methyl ester (192 mg, 0.749 mmol) in THF (3.8 ml) was added a solution of 1M LiOH (0.824 ml, 0.824 mmol) and the reaction mixture was stirred at r.t. for 20 h. At 0° C. 1M HCl (0.749 ml) was added and the mixture diluted with toluene (7.5 ml). The solvents were evaporated to provide the title compound together with LiCl as brown powder. This material was used for coupling reactions without further purification.
Name
3-amino-5-(2,2-difluoro-ethyl)-6H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid methyl ester
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
0.824 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.749 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]2[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([F:18])[F:17])[C:8]2=[N:9][C:10]=1[NH2:11])=[O:4].[Li+:19].[OH-].[ClH:21]>C1COCC1.C1(C)C=CC=CC=1>[NH2:11][C:10]1[N:9]=[C:8]2[N:12]([CH2:15][CH:16]([F:18])[F:17])[CH:13]=[CH:14][C:7]2=[N:6][C:5]=1[C:3]([OH:4])=[O:2].[Li+:19].[Cl-:21] |f:1.2,7.8|

Inputs

Step One
Name
3-amino-5-(2,2-difluoro-ethyl)-6H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid methyl ester
Quantity
192 mg
Type
reactant
Smiles
COC(=O)C=1N=C2C(=NC1N)N(CC2)CC(F)F
Name
Quantity
0.824 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.749 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(N=C2C(=N1)N(C=C2)CC(F)F)C(=O)O
Name
Type
product
Smiles
[Li+].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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